

Optical rotation reference values for Benzyl D-phenylalaninate

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Compound of Interest

Compound Name: *Benzyl D-phenylalaninate*

Cat. No.: *B7839143*

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Technical Reference: Optical Rotation Standards for **Benzyl D-phenylalaninate**

Executive Summary **Benzyl D-phenylalaninate** (D-Phe-OBzl) is a critical chiral intermediate in peptide synthesis and pharmaceutical development. Its optical purity is a primary Critical Quality Attribute (CQA), directly influencing the enantiomeric excess (ee) of downstream active pharmaceutical ingredients (APIs). This guide provides authoritative reference values for optical rotation, compares salt forms (Hydrochloride vs. p-Toluenesulfonate), and details a self-validating experimental protocol for verification.

Comparative Reference Values

The optical rotation of **Benzyl D-phenylalaninate** is highly dependent on the counter-ion (salt form) and the solvent system used. Direct comparison between different salt forms without correcting for molecular weight and solvent interaction is scientifically invalid.

Table 1: Benzyl D-phenylalaninate p-Toluenesulfonate (Tosylate Salt)

The most common stable form for storage and transport.

Parameter	Specification	Conditions
Specific Rotation	+5.0° to +7.0°	C = 2.0, Methanol
CAS Number	28607-46-7	-
Molecular Weight	427.52 g/mol	-
Melting Point	165 – 169 °C	-
Appearance	White crystalline powder	-
Counter-Reference (L-Isomer)	-5.0° to -7.0°	C = 2.0, Methanol

Table 2: Benzyl D-phenylalaninate Hydrochloride (HCl Salt)

Commonly generated in situ or used in aqueous-compatible steps.

Parameter	Specification	Conditions
Specific Rotation	+12.5° to +14.0°	C = 1.0, 80% Acetic Acid
CAS Number	N/A (D-form specific)(L-form: 2462-32-0)	-
Molecular Weight	291.77 g/mol	-
Melting Point	197 – 200 °C	-
Counter-Reference (L-Isomer)	-13.0° ± 1.0°	C = 1.0, 80% Acetic Acid

“

Critical Note on Data Derivation: The specific rotation for the HCl salt is derived from the authoritative values of its enantiomer, Benzyl L-phenylalaninate HCl (CAS 2462-32-0), which exhibits

in 80% acetic acid [1, 2]. By the laws of stereochemistry, the D-isomer must exhibit the equal and opposite rotation under identical conditions.

Technical Analysis: Salt Forms & Solvent Effects

Why the Discrepancy? (+6° vs +13°)

Researchers often confuse the rotation values between the Tosylate and HCl salts. The difference is driven by two factors:

- **Molecular Weight Dilution:** The Tosylate anion () is significantly heavier than the Chloride anion (). In a 1% w/v solution (C=1), the molar concentration of the chiral center (D-Phe-OBzl) is roughly 30% lower in the Tosylate salt compared to the HCl salt.
- **Solvent Interaction:** The HCl salt is typically measured in Acetic Acid due to solubility constraints and to suppress hydrolysis. The Tosylate salt is measured in Methanol. Polar solvents like Acetic Acid can form strong hydrogen bond networks with the amine and ester groups, significantly altering the electronic environment of the chiral center and shifting the observed rotation.

Impurity Impact Analysis

Common impurities will skew the optical rotation, leading to false failures or passes.

- **Free D-Phenylalanine:** Result of ester hydrolysis. (in water). Presence of this impurity will drastically lower the positive rotation of the ester.

- Benzyl Alcohol: Achiral byproduct. Acts as a diluent, lowering the observed rotation magnitude toward zero.

Experimental Protocol: Optical Rotation Measurement

This protocol is designed to be self-validating. It requires the concurrent measurement of a solvent blank and, if available, an enantiomeric standard (L-isomer) to confirm system suitability.

Materials

- Analytical Balance: Precision
mg.
- Solvent:
 - For Tosylate: Methanol (HPLC Grade).
 - For HCl: Glacial Acetic Acid / Water (80:20 v/v).
- Polarimeter: Sodium D-Line (589 nm), temperature controlled at
.

Step-by-Step Methodology

- System Suitability (Blank):
 - Fill the polarimeter cell (1 dm path length) with pure solvent.
 - Measure rotation.^{[1][2][3][4][5][6]} Value must be
.
- Sample Preparation:
 - Weigh exactly

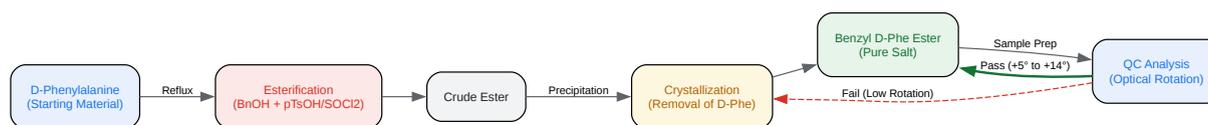
(for HCl) or

(for Tosylate) of the substance.

- Transfer to a volumetric flask.
- Dissolve and dilute to volume with the appropriate solvent. Ensure complete dissolution (sonicate if necessary, but monitor temperature).
- Equilibration:
 - Allow the solution to stabilize at for 15 minutes. Temperature fluctuations are the #1 cause of drift.
- Measurement:
 - Rinse the cell twice with the sample solution.
 - Fill the cell, ensuring no air bubbles are trapped in the light path.
 - Take 5 readings and calculate the average observed rotation ().
- Calculation:
 - Where is path length in dm (usually 1).
 - Where is concentration in g/100mL.

Synthesis & Quality Workflow

The following diagram illustrates the critical pathway from synthesis to analytical validation, highlighting where optical rotation serves as a gatekeeper.



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Figure 1: Production and Quality Control Workflow for **Benzyl D-phenylalaninate**. Note the feedback loop: low rotation values indicate hydrolysis (presence of free D-Phe) requiring re-crystallization.

References

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